Product packaging for Pantoprazole sulfone(Cat. No.:CAS No. 127780-16-9)

Pantoprazole sulfone

Cat. No.: B135101
CAS No.: 127780-16-9
M. Wt: 399.4 g/mol
InChI Key: FCJYMBZQIJDMMM-UHFFFAOYSA-N
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Description

Contextualizing Pantoprazole (B1678409) Sulfone within Proton Pump Inhibitor Research

Proton pump inhibitors are a class of drugs that profoundly suppress gastric acid secretion by irreversibly blocking the H+/K+ ATPase (the gastric proton pump) in parietal cells. wikipedia.orggutnliver.org The development of PPIs, starting with timoprazole (B35771) and leading to blockbuster drugs like omeprazole (B731) and pantoprazole, marked a significant advancement in treating acid-related disorders. wikipedia.org

Pantoprazole, a substituted benzimidazole (B57391) derivative, was introduced in 1994 and became a cornerstone of PPI therapy. wikipedia.orgresearchgate.net Like other PPIs, pantoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. drugbank.comwikipedia.org The main metabolic pathways involve demethylation by CYP2C19 and oxidation by CYP3A4. drugbank.comwikipedia.orgpharmgkb.org Pantoprazole sulfone emerges from the oxidation pathway mediated by CYP3A4. pharmgkb.orgcaymanchem.com

While the metabolites of pantoprazole are generally considered to have no significant pharmacological activity, studying them is essential. drugbank.comwikipedia.orgnih.gov The formation of this compound is a key data point in pharmacokinetic studies, helping to elucidate the metabolic fate of pantoprazole in different patient populations. nih.gov For instance, research has shown that in individuals who are poor metabolizers via the CYP2C19 pathway, a greater proportion of pantoprazole may be metabolized through the CYP3A4 pathway, leading to higher plasma concentrations of this compound. nih.gov

Furthermore, in the manufacturing of pantoprazole, the oxidation of the sulfide (B99878) intermediate to the active sulfoxide (B87167) is a critical step. rjpbcs.comresearchgate.net Over-oxidation during this process can lead to the formation of this compound as an impurity. rjpbcs.comnih.gov Therefore, pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) list this compound (referred to as Pantoprazole Related Compound A) as a potential impurity that must be monitored and controlled in the final active pharmaceutical ingredient (API). nih.govsynzeal.comsigmaaldrich.com Its presence is an indicator of the manufacturing process's control and the final product's purity.

Evolution of Research on Pantoprazole and its Metabolites

The research trajectory for pantoprazole and its metabolites began with its discovery in 1985 by Byk Gulden (now part of Takeda). wikipedia.orgrjpbcs.com The initial focus was on establishing its efficacy and safety as a PPI. This involved extensive preclinical and clinical studies to understand its mechanism of action, pharmacokinetics, and pharmacodynamics. wikipedia.org

Early research identified the primary metabolic pathways and the key enzymes involved, namely CYP2C19 and CYP3A4. drugbank.comwikipedia.org This led to pharmacogenetic studies investigating how variations in the CYP2C19 gene affect pantoprazole metabolism. These studies revealed significant differences in drug exposure between extensive and poor metabolizers, a finding that has implications for personalized medicine. nih.govresearchgate.net

The focus on metabolites like this compound intensified as regulatory standards for drug purity and characterization became more stringent. The development of sophisticated analytical techniques, particularly high-performance liquid chromatography (HPLC), has been instrumental in the detection, quantification, and characterization of this compound as both a metabolite and a process-related impurity. researchgate.net

More recent research has delved into the specifics of impurity formation during synthesis. Studies have explored mechanisms to minimize the generation of this compound during the oxidation step of pantoprazole synthesis, aiming for a more efficient and "greener" manufacturing process. rjpbcs.comnih.gov The synthesis of this compound as a reference standard is also a key area of research, as pure analytical standards are necessary for accurate quantification in both metabolic studies and quality control of the final drug product. synzeal.comsigmaaldrich.comsigmaaldrich.comnawah-scientific.com

Table 1: Chemical and Physical Properties of this compound

Property Value Source
IUPAC Name 5-(difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole synzeal.comlgcstandards.com
CAS Number 127780-16-9 caymanchem.comsigmaaldrich.comsigmaaldrich.comnawah-scientific.comlgcstandards.com
Molecular Formula C₁₆H₁₅F₂N₃O₅S caymanchem.comsigmaaldrich.comsigmaaldrich.comlgcstandards.com
Molecular Weight 399.37 g/mol sigmaaldrich.comsigmaaldrich.comnawah-scientific.comlgcstandards.com
Appearance White powder nawah-scientific.com
Purity (as reference material) ≥98% caymanchem.comnawah-scientific.com

Table 2: Role of this compound in Research

Research Area Role of this compound Key Findings Sources
Pharmacokinetics Major metabolite of pantoprazole via CYP3A4 oxidation. Its formation is an indicator of the CYP3A4 metabolic pathway's contribution. Plasma levels can be elevated in CYP2C19 poor metabolizers. drugbank.compharmgkb.orgcaymanchem.comnih.gov
Pharmaceutical Analysis Process impurity and reference standard (USP Related Compound A). Over-oxidation during synthesis leads to its formation. Used to validate analytical methods for purity testing of pantoprazole API. rjpbcs.comnih.govsynzeal.comsigmaaldrich.com
Drug Synthesis Byproduct of pantoprazole synthesis. Controlled oxidation conditions are required to minimize its formation. rjpbcs.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15F2N3O5S B135101 Pantoprazole sulfone CAS No. 127780-16-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfonyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O5S/c1-24-13-5-6-19-12(14(13)25-2)8-27(22,23)16-20-10-4-3-9(26-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJYMBZQIJDMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60155666
Record name 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127780-16-9
Record name 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127780169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PANTOPRAZOLE SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLW375VGE9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacokinetic and Pharmacodynamic Studies of Pantoprazole Sulfone

Absorption and Distribution of Pantoprazole (B1678409) Sulfone

The formation of pantoprazole sulfone occurs post-absorption of the parent drug, pantoprazole. Its subsequent distribution has been characterized in several non-clinical studies.

Plasma Concentration-Time Profiles

Following the administration of pantoprazole, this compound is detected in the plasma, though its concentrations are generally lower than that of the parent drug. In a study involving adult goats administered a single intravenous (IV) dose of pantoprazole (1 mg/kg), the pharmacokinetic parameters of the resulting sulfone metabolite were characterized. frontiersin.orgtennessee.edunih.govnih.govresearchgate.net Similarly, a study in sheep receiving pantoprazole (2 mg/kg) either intravenously or subcutaneously also measured plasma concentrations of the sulfone metabolite. plos.org

Pharmacokinetic studies in dogs receiving oral and intravenous pantoprazole also measured the serum levels of this compound. fda.gov However, the study noted that after oral administration, the area under the curve (AUC) and maximum concentration (Cmax) values for both pantoprazole and its sulfone metabolite were not proportional to the dose administered. fda.gov

Below is a summary of the key plasma pharmacokinetic parameters for this compound observed in different species.

SpeciesPantoprazole DoseRouteCmax (μg/mL)Tmax (h)AUC (hr*μg/mL)T½ (h)
Goat 1 mg/kgIV0.10.50.20.8
Sheep 2 mg/kgIV0.28---
Sheep 2 mg/kgSC0.23---

Data sourced from studies in goats and sheep. nih.govnih.govresearchgate.netplos.org

Tissue Distribution and Accumulation

Investigations into the tissue distribution of pantoprazole metabolites have revealed the presence of this compound in various tissues. A study in neonatal calves administered intravenous pantoprazole found no detectable levels of the parent drug in edible tissues 1, 3, or 5 days post-administration. nih.gov However, the sulfone metabolite was identified in all edible tissues analyzed at 1 and 3 days post-administration. nih.gov

The distribution pattern of this compound in calves was as follows:

1 Day Post-Administration: The highest concentrations were found in the kidney, followed by the liver, fat, and muscle, which had the lowest concentration. nih.gov

3 Days Post-Administration: The distribution pattern remained the same as on day 1. nih.gov

5 Days Post-Administration: The highest concentrations were still found in the kidney and liver, followed by muscle. nih.gov

These findings suggest that while the parent drug is rapidly metabolized and cleared from tissues, the this compound metabolite distributes into and is cleared more slowly from tissues like the kidney and liver. nih.gov

Interspecies Pharmacokinetic Comparisons

The pharmacokinetics of pantoprazole and the subsequent formation of its sulfone metabolite exhibit interspecies differences. The elimination half-life of the parent drug, which influences the exposure time for metabolite formation, varies significantly across species. For instance, the elimination half-life of pantoprazole in goats (0.7 h) was shorter than that observed in foals (1.4 h) and neonatal calves (2.81 h), but longer than in alpacas (0.5 h). frontiersin.orgnih.govnih.gov

A comparative look at pharmacokinetic parameters in different ruminant species highlights these variations:

Plasma Clearance (Pantoprazole): The clearance of the parent drug in goats was reported to be lower than in foals, calves, and alpacas. frontiersin.orgnih.govnih.gov In contrast, plasma clearance in neonatal calves was found to be less than that in alpacas but higher than in foals. nih.gov

Elimination Half-Life (this compound): In goats, the elimination half-life of this compound was estimated to be 0.8 hours. frontiersin.orgtennessee.edunih.govnih.gov

Metabolite Detection: In goats, this compound was detectable in the plasma for up to 4 hours after IV administration of the parent drug. frontiersin.org In a separate study, the sulfone metabolite was detectable for 36 hours after the final administration in goats. researchgate.net

These differences can be attributed to species-specific variances in drug metabolism, including the activity of metabolic enzymes, and other physiological factors like hepatic blood flow. nih.govplos.org

Metabolism of Pantoprazole Leading to Sulfone Formation

Pantoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. drugbank.comwikipedia.orgnih.gov The formation of this compound is a key step in its biotransformation.

Role of Cytochrome P450 Enzymes (CYP3A4) in Sulfone Formation

The oxidation of the sulfoxide (B87167) group in pantoprazole to form the corresponding sulfone is another metabolic pathway. drugbank.comwikipedia.orgnih.gov This reaction is catalyzed specifically by the CYP3A4 isoenzyme. drugbank.comwikipedia.orgclinpgx.orgmedscape.comclinpgx.org This pathway is considered a secondary route compared to the primary demethylation pathway. drugbank.comwikipedia.org The formation of this compound via CYP3A4 is a common metabolic step for several proton pump inhibitors. clinpgx.orgmedscape.com There is broad agreement in the scientific literature that CYP3A4 is responsible for the formation of this compound. clinpgx.org

Other Metabolic Pathways and Metabolites

While CYP3A4 is responsible for sulfone formation, the main metabolic pathway for pantoprazole involves demethylation, which is mediated by the CYP2C19 isoenzyme, followed by sulfation. drugbank.comwikipedia.orgnih.govnih.gov This primary pathway leads to the formation of the main metabolite, 4-demethylpantoprazole, which is then conjugated with sulfate (B86663). nih.govportico.org

In human plasma, the main metabolite detected is M2, which is the sulfate conjugate formed after demethylation. portico.org Its concentration is typically 2-5 times lower than that of the parent compound. portico.org Other minor metabolites, such as M1 and M3, have also been identified; these are also sulfate conjugates where the sulfoxide group has been either oxidized to the sulfone or reduced to a sulfide (B99878), respectively. portico.org It is important to note that pantoprazole metabolites are generally considered to have no significant pharmacological activity. drugbank.comwikipedia.org After metabolism, approximately 80% of a dose is excreted as metabolites in the urine, with the remainder found in feces. drugbank.comnih.gov Notably, neither unchanged pantoprazole nor the this compound metabolite is found in the urine. portico.org

Genetic Polymorphism and Metabolic Variability

The metabolism of pantoprazole is significantly influenced by genetic polymorphisms of the cytochrome P450 enzyme system, particularly CYP2C19. nih.gov This enzyme is primarily responsible for the O-demethylation of pantoprazole, a major metabolic pathway. nih.gov Another key pathway is oxidation by CYP3A4, which leads to the formation of this compound. nih.govclinpgx.org

Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype:

Extensive Metabolizers (EMs): Carry two functional alleles (e.g., 1/1). researchgate.net

Intermediate Metabolizers (IMs): Carry one functional and one non-functional allele (e.g., 1/2). researchgate.net

Poor Metabolizers (PMs): Carry two non-functional alleles (e.g., 2/2). researchgate.netclinpgx.org

Ultrarapid Metabolizers (UMs): Carry alleles associated with increased enzyme activity (e.g., 17/17). nih.govresearchgate.net

In individuals classified as poor metabolizers (PMs) due to non-functional CYP2C19 alleles, the primary metabolic pathway of demethylation is impaired. clinpgx.orgclinpgx.org Consequently, a larger proportion of the parent drug, pantoprazole, is shunted towards the alternative pathway: oxidation by CYP3A4 to form this compound. nih.gov This results in significantly higher plasma concentrations and a larger area under the curve (AUC) for the parent drug in PMs compared to extensive metabolizers (EMs). clinpgx.orgclinpgx.org One study found that the AUC for pantoprazole was markedly higher in CYP2C192/2 carriers compared to those with the wild-type CYP2C191/1 genotype. researchgate.net This variability in the metabolism of the parent drug indirectly influences the exposure to the sulfone metabolite.

Conversely, individuals who are ultrarapid metabolizers, often carriers of the CYP2C19*17 allele, exhibit increased CYP2C19 activity. nih.gov This leads to faster clearance of pantoprazole through the demethylation pathway, resulting in lower plasma concentrations of the parent drug. researchgate.net This enhanced primary metabolism may result in a proportionally smaller amount of pantoprazole being available for conversion to this compound via the CYP3A4 pathway.

Table 1: Influence of CYP2C19 Genotype on Pantoprazole Pharmacokinetics
GenotypeMetabolizer PhenotypeEffect on Parent Drug (Pantoprazole) MetabolismIndirect Influence on Sulfone Metabolite Formation
1/1Extensive Metabolizer (EM)Normal metabolism via CYP2C19. researchgate.netStandard formation via CYP3A4.
1/2Intermediate Metabolizer (IM)Reduced metabolism compared to EMs. researchgate.netPotentially increased reliance on CYP3A4 pathway.
2/2Poor Metabolizer (PM)Significantly decreased metabolism; higher pantoprazole AUC and Cmax. researchgate.netclinpgx.orgIncreased shunting to CYP3A4 pathway, leading to altered sulfone levels.
17/17Ultrarapid Metabolizer (UM)Increased metabolism; lower pantoprazole AUC. researchgate.netPotentially decreased formation due to rapid parent drug clearance.

Elimination and Excretion of this compound

Following its formation in the liver, this compound, along with other metabolites, is eliminated from the body through renal and biliary pathways.

Renal Excretion

The primary route of elimination for pantoprazole and its metabolites is through the kidneys. fda.gov A significant majority of an administered dose of pantoprazole is excreted in the urine as metabolites, with this compound being a key component. frontiersin.org Studies in humans have shown that urinary excretion can account for up to 90% of the drug-related compounds. fda.gov

Biliary Excretion

A smaller portion of pantoprazole metabolites is eliminated via the bile into the feces. fda.gov In animal models such as rats and dogs, fecal excretion has been shown to account for a notable percentage of the administered dose. fda.gov For instance, in bile duct-cannulated rats, approximately 40-44% of the administered radioactivity was recovered in the bile. fda.gov This indicates that biliary excretion serves as a secondary, but still significant, route for the clearance of metabolites like this compound.

Pharmacodynamic Implications of this compound

Investigating Pharmacological Activity of the Sulfone Metabolite

Pantoprazole itself is a prodrug, meaning it is inactive in its initial form and requires activation in the acidic environment of the stomach's parietal cells to inhibit the H+/K+ ATPase (proton pump). nih.govnih.gov The metabolites of pantoprazole, including this compound, are generally considered to be pharmacologically inactive. medchemexpress.com Their chemical structure, resulting from the metabolic process, prevents them from binding to and inhibiting the proton pump in the same manner as the activated parent compound. Research efforts focus on the parent drug's activity, and this compound is primarily monitored in pharmacokinetic studies as an indicator of the drug's metabolic pathway and clearance. frontiersin.org

Relationship between Sulfone Exposure and Gastric Acid Suppression

The therapeutic effect of pantoprazole—the suppression of gastric acid—is directly related to the concentration and binding of the activated parent drug at the proton pump, not the concentration of its metabolites. nih.govdroracle.ai The irreversible binding of activated pantoprazole to the proton pump ensures that the duration of acid suppression lasts longer than the drug's presence in the plasma. nih.govdroracle.ai

While plasma levels of this compound can be readily measured, they serve as a marker for the rate of metabolism of the parent compound rather than as a direct indicator of pharmacodynamic effect. frontiersin.orgtennessee.edu For example, in individuals with genetic variations leading to slower metabolism (CYP2C19 poor metabolizers), the prolonged and elevated levels of the parent drug lead to greater acid suppression. nih.gov The corresponding changes in sulfone levels are a consequence of this altered metabolism, not a cause of the enhanced acid suppression. Therefore, there is no direct correlation between the exposure to this compound and the degree of gastric acid inhibition. tennessee.edu The key determinant of efficacy remains the pharmacokinetics of the active, parent pantoprazole. nih.govresearchgate.net

Analytical Methodologies for Pantoprazole Sulfone Quantification

Chromatographic Techniques

Chromatography is the cornerstone for the separation and quantification of pantoprazole (B1678409) sulfone from its parent drug and other related substances. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used method for the quantification of pantoprazole sulfone. This technique offers a balance of sensitivity, specificity, and accessibility for routine analysis.

Several studies have established HPLC-UV methods for the simultaneous determination of pantoprazole and this compound. tennessee.edutennessee.edu A common approach involves using a reversed-phase C18 column for separation. tennessee.edutennessee.edu The mobile phase typically consists of a mixture of a buffer solution, such as sodium phosphate (B84403), and an organic solvent like acetonitrile (B52724). tennessee.edutennessee.edufrontiersin.org Isocratic elution, where the mobile phase composition remains constant throughout the run, is often employed. tennessee.edu Detection is commonly performed at a wavelength of 290 nm, where both pantoprazole and this compound exhibit significant absorbance. tennessee.edutennessee.edufrontiersin.org

A key aspect of these methods is the sample preparation, which often involves liquid-liquid extraction to isolate the analytes from the biological matrix, such as plasma. researchgate.net Chloroform (B151607) is a solvent that has been effectively used for this extraction process. tennessee.edutennessee.edu The retention times for this compound are distinct from pantoprazole and any internal standards used, allowing for their individual quantification. For instance, in one method, the elution time for this compound was reported to be 4.49 minutes. tennessee.edu

The development of stability-indicating HPLC methods is also critical to separate pantoprazole and its impurities, including this compound, which can form under stress conditions like oxidation. scielo.br These methods utilize gradient elution with a mobile phase consisting of a phosphate buffer and acetonitrile to achieve resolution of the drug from its potential degradation products. scielo.br

Table 1: Example of HPLC-UV Method Parameters for this compound Quantification

Parameter Condition
Chromatographic Column Symmetry C18 (4.6 x 150 mm, 5 µm) tennessee.edufrontiersin.org
Mobile Phase 0.1 M Sodium Phosphate Dibasic (pH 7.5) and Acetonitrile (64:36, v/v) tennessee.edutennessee.edu
Flow Rate 1.0 mL/min tennessee.edufrontiersin.org
Detection Wavelength 290 nm tennessee.edutennessee.edufrontiersin.org
Column Temperature Ambient (22 ºC) tennessee.edu
Injection Volume 100 µL tennessee.edu

| Internal Standard | Tinidazole tennessee.edu |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.

LC-MS/MS methods for this compound quantification have been developed and validated, offering lower limits of quantification compared to HPLC-UV. nih.gov These methods are particularly useful for pharmacokinetic studies in specific populations, such as obese children. nih.gov The analysis is typically performed in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte.

For pantoprazole, the transition m/z 384.1 → 200.0 is often monitored. researchgate.netnih.govbvsalud.org While specific transitions for this compound are also used, one study identified four fragment ions for its quantification at m/z 122.06, 152.07, 168.07, and 336.12. frontiersin.org Sample preparation for LC-MS/MS can be simplified through methods like protein precipitation. researchgate.netnih.gov

Table 2: Example of LC-MS/MS Method Parameters for this compound Quantification

Parameter Condition
Chromatographic Column Zorbax SB-C18 (4.6 mm x 75 mm, 3.5 µm) researchgate.net
Mobile Phase 10 mM Ammonium (B1175870) Acetate (B1210297) (pH 7.10) and Acetonitrile (30:70, v/v) researchgate.net
Flow Rate 0.6 mL/min researchgate.net
Ionization Mode Positive Ion Electrospray Ionization (ESI+) researchgate.netnih.gov
Detection Mode Multiple Reaction Monitoring (MRM) researchgate.netnih.govresearchgate.net
This compound Ion Transition Precursor and product ions specific to the method frontiersin.org

| Internal Standard | Pantoprazole D3 (PSD3) researchgate.net |

Method Validation Parameters

To ensure that an analytical method is reliable, accurate, and reproducible, it must undergo a thorough validation process according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH).

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br In the context of this compound, this means the analytical method must be able to distinguish it from pantoprazole and other related substances. scielo.brscielo.br

In HPLC-UV methods, specificity is demonstrated by the complete separation of the this compound peak from other peaks in the chromatogram. tennessee.eduscielo.br This is often verified by analyzing blank plasma from multiple sources to ensure no endogenous components interfere with the analyte's peak. tennessee.edu Spiking the sample with known impurities and observing distinct peaks also confirms specificity. scielo.brscielo.br The resolution between the pantoprazole and this compound peaks is a critical system suitability criterion. scielo.brjocpr.com

For LC-MS/MS, the high selectivity is inherent to the MRM detection mode, where only ions with a specific mass-to-charge ratio and a specific fragmentation pattern are detected.

Linearity and Calibration Range

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For HPLC-UV methods, linearity for this compound has been established over various concentration ranges, for example, from 0.01 to 50 µg/mL. tennessee.edu The linearity is typically evaluated by constructing a calibration curve of peak area ratio (analyte/internal standard) versus concentration and determining the correlation coefficient (r² or r), which should ideally be close to 1. tennessee.eduscielo.br A correlation coefficient greater than 0.99 is generally considered acceptable. tennessee.edu

LC-MS/MS methods often demonstrate linearity over a wider range and to lower concentrations. For instance, a validated LC-MS/MS method for pantoprazole sodium showed linearity from 10.00 to 3000.00 ng/mL with a correlation coefficient (r) of ≥ 0.9997. researchgate.net Another study for pantoprazole and its metabolites established a linear range of 0.025 to 10.0 µg/mL. psu.edunih.gov

Table 3: Examples of Linearity and Calibration Ranges for this compound

Analytical Method Calibration Range Correlation Coefficient (r or r²)
HPLC-UV 0.01–50 µg/mL tennessee.edu > 0.99 tennessee.edu
HPLC-UV 0.025–10.0 µg/mL psu.edunih.gov 0.9960 ± 0.0010 (r) psu.edu
LC-MS/MS 10.00–3000.00 ng/mL researchgate.net ≥ 0.9997 (r) researchgate.net

Accuracy and Precision (Intra-assay and Inter-assay Variability)

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically expressed as the relative standard deviation (RSD) and is assessed at two levels: intra-assay (within-day) and inter-assay (between-day) variability.

For the quantification of this compound, validated methods demonstrate high accuracy and precision. In one HPLC-UV method, the accuracy for pantoprazole and its sulfone metabolite ranged from 100% to 113%. tennessee.edu The intra-assay variability for the sulfone metabolite was between 3.3% and 8.7%, and the inter-assay variability was between 3.3% and 7.5%. tennessee.edutennessee.eduresearchgate.net Another study reported intra- and inter-run precision for pantoprazole and its two metabolites to be less than 13%. psu.edunih.gov

LC-MS/MS methods also show excellent accuracy and precision. For example, a method for pantoprazole sodium reported intra-day precision (RSD) of 1.13-1.54% and inter-day precision of 1.76-2.86%. researchgate.net In another LC-MS/MS study, the intra-day accuracy was greater than 92.19% with a precision of 0.79-5.36%, and the inter-day accuracy was 85.49% or more with a precision of 0.91-12.67%. researchgate.netnih.gov

Table 4: Examples of Accuracy and Precision Data for this compound Quantification

Analytical Method Parameter Result
HPLC-UV Intra-assay Precision (RSD) 3.3% to 8.7% tennessee.edutennessee.eduresearchgate.net
Inter-assay Precision (RSD) 3.3% to 7.5% tennessee.edutennessee.eduresearchgate.net
Accuracy 100% to 113% tennessee.edu
HPLC-UV Intra- and Inter-run Precision (RSD) < 13% psu.edunih.gov
Accuracy -6.4% to 12% psu.edunih.gov
LC-MS/MS Intra-day Precision (RSD) 1.13% to 1.54% researchgate.net

Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) are critical parameters in validating analytical methods, indicating the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, these limits vary depending on the analytical technique and the matrix being analyzed.

Several high-performance liquid chromatography (HPLC) methods have been developed for the quantification of pantoprazole and its metabolites. In one such method for determining process-related impurities in pantoprazole bulk drug, the LOD for this compound was found to be 0.046 µg/mL, and the LOQ was 0.138 µg/mL. jocpr.com Another HPLC method developed for bulk and pharmaceutical formulations reported an LOD of 0.043-0.047 µg/mL and an LOQ of 0.13-0.14 µg/mL for pantoprazole and its impurities. scielo.brscielo.br

In the context of biological matrices, a study in neonatal calves using liquid chromatography-tandem mass spectrometry (LC-MS/MS) established an LOQ of 0.002 μg/g and an LOD of 0.0005 μg/g for this compound in tissue samples. nih.gov For plasma samples from goats, an HPLC-UV method demonstrated a lower limit of quantification (LLOQ) of 0.01 µg/mL for both pantoprazole and this compound. tennessee.edutennessee.edu Similarly, an HPLC method for the simultaneous determination of pantoprazole and its two metabolites in dog plasma reported an LLOQ of 0.025 µg/mL for all three analytes. psu.edu

The following table summarizes the LOD and LOQ values for this compound from various studies.

Sample Preparation Techniques (e.g., Liquid-Liquid Extraction)

Effective sample preparation is paramount for accurate quantification, as it removes interfering substances from the matrix. Liquid-liquid extraction (LLE) is a commonly employed technique for the extraction of pantoprazole and its metabolites from biological fluids. researchgate.netphenomenex.com

In a study involving goat plasma, a liquid-liquid extraction method was used to extract pantoprazole and this compound. tennessee.edufrontiersin.org The procedure involved adding chloroform to the plasma sample, followed by rocking and centrifugation. tennessee.edu The organic layer containing the analytes was then separated and evaporated to dryness before being reconstituted for HPLC analysis. frontiersin.org This method demonstrated a high recovery of over 95% for both pantoprazole and its sulfone metabolite. tennessee.edu

Another LLE method for extracting pantoprazole and its two metabolites from dog plasma utilized a protein precipitation step prior to extraction. psu.edu For the analysis of pantoprazole in human plasma, a single-step LLE with a mixture of methyl tert-butyl ether and diethyl ether has also been reported. researchgate.net

The choice of extraction solvent is critical in LLE. Chloroform has been successfully used for the extraction of pantoprazole and its sulfone metabolite from goat plasma. tennessee.edu Other solvents and solvent mixtures, such as ethyl acetate and dichloromethane (B109758), have also been utilized for the extraction of similar compounds from plasma. plos.org

Solid-phase extraction (SPE) presents an alternative to LLE, offering advantages such as reduced solvent consumption and the potential for automation. researchgate.netnih.gov One study detailed an SPE method using LiChrolut RP-18 cartridges for the extraction of pantoprazole from human plasma. nih.gov

Considerations for Biological Matrices (e.g., Plasma, Tissue)

Analyzing this compound in biological matrices like plasma and tissue requires specific considerations to ensure accurate and reliable results. The complexity of these matrices necessitates efficient sample cleanup to remove endogenous components that could interfere with the analysis. researchgate.net

For plasma analysis, protein precipitation is a common initial step to remove the bulk of proteins before further extraction. psu.eduresearchgate.net This can be followed by LLE or SPE to isolate the analyte of interest. researchgate.netresearchgate.net The stability of the analyte in the matrix is also a crucial factor. For instance, in one study, pantoprazole and its sulfone metabolite were found to be stable in goat plasma after three freeze/thaw cycles. tennessee.edu

When analyzing tissue samples, the process begins with homogenization of the tissue in a suitable buffer. brieflands.com This is followed by centrifugation to separate the supernatant, which can then be subjected to extraction procedures similar to those used for plasma. brieflands.com A study on neonatal calves demonstrated the successful quantification of this compound in various tissues, including the kidney and liver, after intravenous administration of pantoprazole. nih.gov The method achieved a low limit of quantification, highlighting its sensitivity for tissue analysis. nih.gov

The selection of the analytical method is also influenced by the biological matrix. While HPLC with UV detection has been proven effective for plasma samples, more sensitive techniques like LC-MS/MS are often required for tissue analysis where concentrations may be lower. nih.govtennessee.eduresearchgate.net

The table below provides a summary of analytical methods and sample preparation techniques used for different biological matrices.

Synthesis and Impurity Profiling of Pantoprazole Sulfone

Synthetic Routes for Pantoprazole (B1678409) Sulfone

The primary route for the synthesis of pantoprazole sulfone involves the oxidation of its corresponding sulfide (B99878) intermediate. This transformation is a key step that can be influenced by various factors, including the choice of oxidizing agent and the specific reaction conditions employed.

Oxidation of Sulfide Intermediates

The synthesis of this compound originates from the thioether intermediate, 5-difluoromethoxy-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole. nih.govacs.org This sulfide is a precursor in the synthesis of pantoprazole itself. The formation of the sulfone is essentially an over-oxidation of the desired sulfoxide (B87167) (pantoprazole). nih.govacs.org The process involves the conversion of the sulfide group to a sulfonyl group. synzeal.com

The general synthetic pathway can be outlined as follows:

Condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to produce the pantoprazole sulfide intermediate. nih.govnih.gov

Oxidation of the resulting thioether to yield this compound. nih.gov

This oxidation step is where the formation of the sulfone as a byproduct occurs. acs.org

Role of Oxidizing Agents and Reaction Conditions

The choice of oxidizing agent and the reaction conditions play a pivotal role in the selective synthesis of this compound or, conversely, in minimizing its formation during pantoprazole synthesis.

A variety of oxidizing agents have been utilized for the oxidation of the sulfide intermediate. These include:

Peracids: such as m-chloroperoxybenzoic acid (m-CPBA) and peracetic acid. nih.govrjpbcs.com The use of m-CPBA in dichloromethane (B109758) is a common method. nih.govresearchgate.net However, using peracetic acid or m-CPBA can lead to the formation of 3 to 4% of the sulfone impurity, regardless of the temperature and other reaction conditions. google.com

Hydrogen Peroxide: Often used in combination with a catalyst. nih.govgoogle.com For instance, hydrogen peroxide in the presence of acetic acid and a methyl rhenium trioxide (MTO) catalyst can be used to produce the sulfone. google.comgoogle.com Other catalysts like ammonium (B1175870) molybdate (B1676688) and sodium tungstate (B81510) have also been reported. nih.govresearchgate.net

Hypohalites: Sodium hypochlorite (B82951) (NaOCl) is a cost-effective and readily available oxidizing agent. nih.govnih.gov The slow addition of tert-butyl hypochlorite at low temperatures has been shown to result in a clean oxidation with negligible formation of the sulfone impurity. google.com

Other Reagents: N-bromosuccinimide, magnesium monoperoxyphthalate (MMPP), and oxone have also been employed. nih.govrjpbcs.com

Reaction conditions are critical for controlling the outcome of the oxidation. Key parameters include:

Temperature: Lower temperatures, typically between -10°C and 5°C, are favored to reduce the formation of the sulfone impurity. nih.govrjpbcs.com Increasing the reaction temperature generally leads to a higher content of the sulfone. nih.gov

Solvent: The choice of solvent can influence the reaction. Dichloromethane is commonly used, and water has been explored as an environmentally friendly option. nih.govrjpbcs.com

pH: The pH of the reaction medium can also affect the formation of impurities. nih.gov

Rate of Addition: A slow and controlled addition of the oxidizing agent can help to minimize over-oxidation to the sulfone. google.com

Table 1: Common Oxidizing Agents and their Impact on this compound Formation

Oxidizing Agent Typical Conditions Outcome/Remarks
m-Chloroperoxybenzoic acid (m-CPBA) Dichloromethane Can lead to significant sulfone impurity formation (3-4%). nih.govgoogle.com
Peracetic Acid - Can result in 3-4% sulfone impurity. google.com
Hydrogen Peroxide/Catalyst Acetic acid, Methyl rhenium trioxide (MTO) Can be controlled to selectively produce the sulfone. google.comgoogle.com
Sodium Hypochlorite (NaOCl) Water, 0-5°C Cost-effective; can minimize sulfone formation under optimized conditions. nih.gov
tert-Butyl Hypochlorite Dichloromethane, low temperature (-20°C to 20°C) Slow addition leads to negligible sulfone impurity. google.com

Impurity Formation and Control

Due to its close structural relationship with pantoprazole, the formation and control of this compound as an impurity are of paramount importance in the manufacturing of the active pharmaceutical ingredient (API).

This compound as a Process-Related Impurity

This compound is a well-known process-related impurity in the synthesis of pantoprazole. acs.orgresearchgate.net It is also referred to as Pantoprazole USP Related Compound A or Pantoprazole EP Impurity A. synzeal.com Its formation is a direct result of the over-oxidation of the pantoprazole sulfoxide during the final oxidation step of the synthesis. acs.orgacs.org The structural similarity between pantoprazole (a sulfoxide) and its sulfone analogue makes the removal of this impurity particularly challenging. nih.govresearchgate.net The presence of this impurity can affect the purity and quality of the final drug product. nih.gov

Other process-related impurities that can form alongside the sulfone include pantoprazole N-oxide, which results from oxidation at the nitrogen atom of the pyridine (B92270) ring. acs.orgrjpbcs.com

Identification and Characterization of Degradation Products

Forced degradation studies are often conducted to understand the stability of pantoprazole and to identify its degradation products. Under oxidative stress conditions, this compound is a major degradation product. scielo.br High-performance liquid chromatography (HPLC) is a widely used analytical technique for the detection, separation, and quantification of pantoprazole and its impurities, including the sulfone. scielo.brnih.gov

In stability studies, pantoprazole has been shown to degrade under various stress conditions, including acidic and oxidative environments. scielo.br Under oxidative stress, pantoprazole degrades to form the sulfone. researchgate.net Photolytic and oxidative degradation studies have revealed the formation of several degradation products, with the sulfone being a commonly identified impurity. akjournals.comakjournals.com Liquid chromatography-mass spectrometry (LC-MS) is another powerful tool used to identify the molecular weights of these impurities and confirm their structures.

Strategies for Minimizing Sulfone Impurity

Several strategies have been developed to minimize the formation of this compound during the synthesis of pantoprazole:

Controlled Oxidation: Precise control over the oxidation step is the most critical factor. This includes careful selection of the oxidizing agent, using the appropriate stoichiometry, and maintaining a low reaction temperature. nih.govrjpbcs.com

Reaction Conditions Optimization: As mentioned earlier, conducting the oxidation at low temperatures (e.g., -10 to -5 °C) significantly reduces the formation of the sulfone impurity. rjpbcs.com

Purification Techniques: Due to the difficulty in removing the sulfone impurity through simple crystallization, more advanced purification methods may be necessary. nih.govgoogle.com One approach involves exploiting the slight differences in the solubility of the sodium salts of the sulfoxide and sulfone within a specific pH range in a given solvent system. acs.org Another method involves a workup procedure where the reaction mixture is stirred with sodium hydroxide, which separates the unreacted sulfide in the organic layer, while the product and the sulfone remain in the aqueous layer as salts. Subsequent treatment at different pH conditions can then remove the sulfone. rjpbcs.com

Alternative Synthetic Routes: Research has explored alternative synthetic pathways that might avoid the final oxidation step being the most problematic. One such strategy involves using a sulfinyl intermediate that is easier to purify before its conversion to pantoprazole. google.com

Table 2: Strategies for Minimizing this compound Impurity

Strategy Description Key Parameters/Techniques
Controlled Oxidation Precise management of the oxidation reaction to prevent over-oxidation. Stoichiometry of oxidizing agent, slow addition rate, low temperature. rjpbcs.comgoogle.com
Temperature Control Maintaining a low reaction temperature during oxidation. Typically -10°C to 5°C. nih.govrjpbcs.com
Work-up/Purification Post-reaction procedures to separate the sulfone from the desired product. pH-controlled extractions, differential solubility of salts. acs.orgrjpbcs.com
Alternative Synthetic Intermediates Using intermediates that are easier to purify before the final steps. Use of purifiable sulfinyl derivatives. google.com

Analytical Standards for Impurity Control

The control of impurities is a critical aspect of pharmaceutical manufacturing, ensuring the safety and efficacy of the final drug product. For Pantoprazole, a proton pump inhibitor, the presence of its sulfone derivative, this compound, is a key indicator of the drug substance's purity. researchgate.netscielo.br Robust analytical standards and methods are therefore essential for its monitoring and control.

This compound, chemically known as 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole, is a significant process-related impurity and a degradation product of Pantoprazole. pillbuys.comscielo.br It is often formed during the oxidation step in the synthesis of Pantoprazole, where the sulfide intermediate is converted to the desired sulfoxide. scielo.brnih.gov Over-oxidation can lead to the formation of the sulfone impurity, which can be challenging to remove. nih.gov

Reference standards for this compound are crucial for the accurate identification and quantification of this impurity in bulk drug and finished formulations. veeprho.comglppharmastandards.com These standards are meticulously characterized and must adhere to stringent regulatory guidelines established by pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). veeprho.com this compound is also referred to as Pantoprazole EP Impurity A and Pantoprazole Related Compound A. veeprho.comsynzeal.com

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the determination of Pantoprazole and its impurities, including this compound. pillbuys.comscribd.com Several stability-indicating HPLC methods have been developed and validated for this purpose. scielo.brresearchgate.net These methods are designed to separate Pantoprazole from its potential impurities and degradation products, ensuring the specificity of the assay. scielo.br

Forced degradation studies are an integral part of developing and validating stability-indicating methods. scielo.brresearchgate.net In the case of Pantoprazole, it has been found to degrade significantly under oxidative conditions, with this compound being a major degradation product. scielo.br This highlights the importance of controlling oxidative stress during the manufacturing process and storage of Pantoprazole.

The development of such analytical methods involves optimizing various chromatographic parameters to achieve adequate resolution between Pantoprazole and its impurities. jocpr.com The system suitability criteria, including the resolution between the Pantoprazole and this compound peaks, are critical for ensuring the performance of the method. scielo.brjocpr.com

The table below provides an overview of the key analytical parameters and findings from a representative HPLC method for the analysis of Pantoprazole and its impurities.

ParameterDetails
Column Hypersil ODS
Mobile Phase Gradient with 0.01 M phosphate (B84403) buffer (pH 7) and acetonitrile (B52724)
Detection Wavelength 290 nm
Flow Rate 1.0 mL/min
This compound RRT 0.80
LOD 0.043-0.047 µg/mL
LOQ 0.13-0.14 µg/mL
Linearity (r) 0.999
Recovery 97.9-103%
Data sourced from a validated stability-indicating HPLC method for the determination of process-related impurities in Pantoprazole. scielo.brscielo.brresearchgate.net

Toxicological and Safety Research Pertaining to Pantoprazole Sulfone

Acute Toxicity Studies of Pantoprazole (B1678409) Sulfone (as an isolated compound or major metabolite)

Acute toxicity studies are fundamental in characterizing the potential hazards of a chemical substance after a single exposure. For pantoprazole sulfone, information on acute toxicity is available through safety data sheets (SDS) and databases that compile toxicological information.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed. nih.govcaymanchem.com This classification is based on data from acute oral toxicity studies. The available safety data sheets consistently list "Acute Toxicity - Oral 4" with the hazard statement H302: Harmful if swallowed. caymanchem.com Some sources also indicate that it is harmful if inhaled or in contact with skin. lgcstandards.com

Symptoms of poisoning may occur after several hours, necessitating medical observation for at least 48 hours after exposure. caymanchem.comlgcstandards.com In case of ingestion, it is advised to call a poison center or doctor immediately. caymanchem.com

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Acute Toxicity, Oral 4 H302: Harmful if swallowed
Acute Toxicity, Dermal 4 H312: Harmful in contact with skin
Acute Toxicity, Inhalation 4 H332: Harmful if inhaled

Data sourced from multiple safety data sheets. caymanchem.comlgcstandards.com

It is important to note that these classifications are for the isolated compound and are primarily for occupational safety and handling. The concentrations of this compound reached in the body after a therapeutic dose of pantoprazole are significantly lower than the doses used in acute toxicity studies.

Subchronic and Chronic Toxicity Studies (where sulfone levels are monitored)

In long-term rodent studies with pantoprazole, the development of rare types of gastrointestinal tumors was observed. drugbank.com However, the direct relevance of these findings to human tumor development is considered unknown. drugbank.com

Another study in goats that monitored this compound levels after intravenous administration of pantoprazole did not report any gross adverse effects. nih.gov However, the authors noted the need for further safety investigations. nih.gov

Genotoxicity and Carcinogenicity Assessments (in context of Pantoprazole metabolism)

The genotoxic and carcinogenic potential of pantoprazole and its metabolites has been evaluated in a number of studies. Genotoxicity assays are designed to detect direct or indirect damage to DNA.

Based on available data, this compound itself is not considered to have germ cell mutagenicity, and the classification criteria for this hazard are not met. lgcstandards.com Similarly, it is not classified as carcinogenic. caymanchem.comlgcstandards.com

In carcinogenicity studies with pantoprazole, long-term administration in rats was associated with the formation of gastric carcinoids, which is believed to be a consequence of elevated gastrin levels from prolonged acid suppression. hres.ca This is considered a class effect for proton pump inhibitors.

Role of this compound in Adverse Drug Reactions

While pantoprazole is generally well-tolerated, adverse drug reactions (ADRs) can occur. researchgate.net The role of its metabolites, including this compound, in these reactions is an area of ongoing consideration.

Hepatotoxicity associated with pantoprazole, although rare, has been reported. researchgate.net In such cases, it is possible that metabolites contribute to the liver injury. One case report detailed a patient who developed hepatotoxicity after taking pantoprazole, which resolved after discontinuing the drug. researchgate.net

The metabolism of pantoprazole, and consequently the formation of this compound, is influenced by genetic variations in the CYP2C19 enzyme. pharmgkb.org While some studies have suggested a link between CYP2C19 genotype and the efficacy of PPIs, a clear relationship between genotype and PPI-associated adverse effects has not been established. medscape.com

It has been noted that the sulfone metabolites of some PPIs, like omeprazole (B731) and esomeprazole, may inhibit the activity of CYP2C19, potentially leading to drug interactions. medscape.com Pantoprazole is also metabolized to this compound, but it is then rapidly converted to pantoprazole sulfate (B86663), which may minimize the potential for significant drug interactions. medscape.com

Clinical and Pre Clinical Research Involving Pantoprazole Sulfone Measurement

Studies in Animal Models (e.g., Goats, Calves, Dogs)

Pharmacokinetic studies of pantoprazole (B1678409) and its sulfone metabolite have been conducted in various animal species to understand its disposition and to establish safe and effective use in veterinary medicine.

In a study involving adult goats administered intravenous (IV) pantoprazole, pantoprazole sulfone was detected in the plasma for up to 4 hours after administration, although at lower concentrations than the parent drug. frontiersin.orgnih.gov The pharmacokinetic parameters for this compound were determined following a single IV dose of pantoprazole. frontiersin.orgnih.govnih.gov

Interactive Data Table: Pharmacokinetic Parameters of this compound in Goats

Parameter Geometric Mean Median Minimum Maximum
Cmax (µg/mL) 0.1 0.1 0.1 0.1
T½ (hr) 0.8 0.8 0.6 1.1
AUC (hr*µg/mL) 0.2 0.2 0.1 0.2

Cmax: Maximum Concentration, T½: Elimination Half-life, AUC: Area Under the Curve frontiersin.orgresearchgate.net

In neonatal calves, following IV administration of pantoprazole, the sulfone metabolite was detected in edible tissues, including the liver and kidney, at 1 and 3 days post-administration. frontiersin.orgiastate.edu Notably, no parent pantoprazole was found in these tissues at any time point. frontiersin.org By day 5, the levels of this compound in the fat were below the limit of detection. frontiersin.org

Interactive Data Table: this compound Tissue Concentrations (µg/g) in Calves

Tissue Day 1 Day 3 Day 5
Liver 0.046 0.012 < LOD
Kidney 0.038 0.015 < LOD
Muscle 0.012 < LOD < LOD
Fat < LOD < LOD < LOD

LOD: Limit of Detection frontiersin.org

Studies in dogs have also identified this compound as a major metabolite. frontiersin.orgnih.gov Following oral administration of pantoprazole, the elimination half-life of the sulfone metabolite was found to be similar across different formulations. fda.gov A high-performance liquid chromatography (HPLC) method has been developed for the simultaneous determination of pantoprazole and its two metabolites, this compound and pantoprazole thioether, in dog plasma. nih.gov

Human Pharmacokinetic Studies Utilizing Sulfone as a Marker

In human pharmacokinetic studies, this compound is frequently measured as a key metabolite to understand the disposition of pantoprazole. frontiersin.org The formation of this compound is primarily mediated by the CYP3A4 enzyme. pharmgkb.org After administration of pantoprazole, it is metabolized to this compound and other metabolites. caymanchem.com

Studies have shown that after a single oral or IV dose of radiolabeled pantoprazole in healthy individuals, a significant portion of the dose is excreted in the urine as metabolites, with a smaller fraction excreted in the feces. drugbank.com The pharmacokinetic profile of pantoprazole can be highly variable among individuals, which is partly attributed to the extensive first-pass metabolism into inactive sulfone metabolites. aithor.com

Population Pharmacokinetic Studies and Variability

Population pharmacokinetic (PopPK) models have been developed to characterize the disposition of pantoprazole and to identify sources of variability in different populations. frontiersin.orgnih.govnih.gov These studies often include the measurement of this compound.

A PopPK study in obese children and adolescents revealed that a two-compartment model incorporating CYP2C19 genotype and total body weight best described the pharmacokinetics of pantoprazole. nih.govnih.gov This study utilized both pantoprazole and this compound plasma concentrations. nih.govnih.gov The findings indicated that obese children had a significantly reduced apparent clearance of pantoprazole compared to non-obese peers. nih.govnih.gov Despite using a weight-tiered dosing approach, a 3- to 5-fold inter-individual variability in pantoprazole exposure remained. nih.gov

The genetic polymorphism of the CYP2C19 enzyme is a significant factor contributing to the inter-individual variability in pantoprazole metabolism. nih.govnih.gov Individuals can be classified as extensive metabolizers (EMs), intermediate metabolizers (IMs), or poor metabolizers (PMs) based on their CYP2C19 genotype. nih.govnih.gov This genetic variation primarily affects the demethylation pathway of pantoprazole, while the formation of this compound is mainly dependent on CYP3A4. pharmgkb.orgnih.gov

Drug-Drug Interactions Influencing Sulfone Levels

The potential for drug-drug interactions with pantoprazole is influenced by its metabolic pathways. Since pantoprazole is metabolized by both CYP2C19 and CYP3A4, co-administration of drugs that inhibit or induce these enzymes can affect the plasma concentrations of pantoprazole and its metabolites, including this compound. medscape.comwikipedia.org

However, the rapid conversion of the 5-hydroxy-pantoprazole metabolite to pantoprazole sulfate (B86663) by sulfotransferase may minimize the potential for significant drug-drug interactions with other drugs metabolized by CYP2C19. nih.gov

Some medications that have been noted to have potential interactions with pantoprazole include:

Warfarin (B611796): While the interaction is less likely with pantoprazole compared to other proton pump inhibitors, co-administration could potentially increase warfarin levels. goodrx.com

HIV medications: Certain HIV drugs, such as atazanavir (B138) and rilpivirine, require an acidic environment for absorption, and the acid-suppressing effect of pantoprazole can reduce their efficacy. goodrx.com

Methotrexate: Concomitant use may lead to elevated and prolonged serum levels of methotrexate.

Clopidogrel: The interaction is considered agent-specific rather than class-specific, with less evidence for an interaction with pantoprazole compared to omeprazole (B731). nih.gov

Q & A

Q. How should researchers structure manuscripts to highlight this compound’s novel mechanisms in peer-reviewed journals?

  • Methodological Answer : Use the FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework to articulate the research question. Present data in tables with Roman numerals (e.g., pharmacokinetic parameters, degradation kinetics) and figures highlighting key findings (e.g., chromatograms, dose-response curves). Discuss limitations (e.g., in vitro-to-in vivo extrapolation uncertainties) and align conclusions with objectives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.